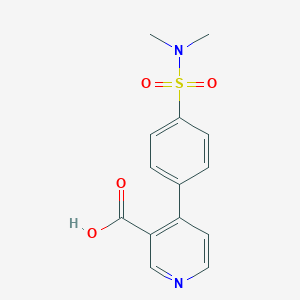
2-(3-BOC-Aminophenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) is a novel compound that has been developed for use in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms and a single oxygen atom. It is a colorless, crystalline solid with a melting point of 104-106°C and a boiling point of 199-201°C. It has a molecular weight of 169.2 g/mol and a density of 1.20 g/cm3. This compound is soluble in water, ethanol, and ether, and it is insoluble in benzene.
Applications De Recherche Scientifique
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 2-amino-4-phenylpyridine, which can be used as a building block for the synthesis of more complex compounds. It has also been used as an intermediate in the synthesis of various heterocyclic compounds, such as 2-amino-3-phenylpyridine. Furthermore, it has been used in the synthesis of various drugs, such as the anticonvulsant drug phenytoin.
Mécanisme D'action
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) acts as an electron-withdrawing group, which increases the electron density of the aromatic ring. This increased electron density reduces the reactivity of the ring and allows it to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to possess anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has a number of advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store, and it has a wide range of applications in synthetic organic chemistry. However, it has some limitations as well. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%). It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of more complex heterocyclic compounds, such as quinolines and quinazolines. Additionally, it could be used in the synthesis of more complex drugs, such as anti-cancer drugs. Finally, it could be used in the synthesis of materials for use in nanotechnology applications.
Méthodes De Synthèse
2-(3-BOC-Aminophenyl)-4-hydroxypyridine can be synthesized via a two-step synthetic method. The first step involves the reaction of 4-hydroxy-2-nitrophenol with 3-bromopropylmagnesium bromide to form a mononitro compound. This compound is then reacted with pyridine, and the product is treated with a base to yield 2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%).
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-10-13(19)7-8-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDKCUXRQMJXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-4-hydroxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)
